5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
The synthesis of 5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline and 4-chlorobenzoyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
5-(4-bromophenyl)-2,3-bis(4-chlorophenyl)-5-oxopentanenitrile: This compound has a similar structure but with additional chlorophenyl groups and a nitrile functionality.
5-(4-bromophenyl)-2-(3-chlorophenyl)-3-(4-chlorophenyl)-5-oxopentanenitri: Another similar compound with different substitution patterns.
Properties
CAS No. |
827580-43-8 |
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Molecular Formula |
C14H9BrClN3S |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9BrClN3S/c15-10-3-1-9(2-4-10)13-18-19-14(20-13)17-12-7-5-11(16)6-8-12/h1-8H,(H,17,19) |
InChI Key |
FDNLRYQJFBPDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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